molecular formula C5H9NO4S B2616159 1-Sulfamoylcyclobutane-1-carboxylic acid CAS No. 2167462-16-8

1-Sulfamoylcyclobutane-1-carboxylic acid

Cat. No.: B2616159
CAS No.: 2167462-16-8
M. Wt: 179.19
InChI Key: KTALMUHBGZTKJQ-UHFFFAOYSA-N
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Description

1-Sulfamoylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a sulfamoyl group and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Sulfamoylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with sulfamide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another method includes the cyclization of a suitable precursor containing both sulfamoyl and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Sulfamoylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Sulfamoylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sulfamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Sulfamoylcyclopentane-1-carboxylic acid
  • 1-Sulfamoylcyclohexane-1-carboxylic acid
  • 1-Sulfamoylcycloheptane-1-carboxylic acid

Uniqueness

1-Sulfamoylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence the reactivity and stability of the compound, making it a valuable subject of study in organic chemistry .

Properties

IUPAC Name

1-sulfamoylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-11(9,10)5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALMUHBGZTKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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